Introduction: The Chemical Significance and Isomeric Nature of 4-Bromobenzaldehyde Oxime
Introduction: The Chemical Significance and Isomeric Nature of 4-Bromobenzaldehyde Oxime
An In-depth Technical Guide to the Spectroscopic Characterization of 4-Bromobenzaldehyde Oxime
This guide provides a comprehensive technical overview of the spectroscopic data for 4-Bromobenzaldehyde oxime, a key intermediate in organic synthesis. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering not just the spectral features but the underlying scientific principles that govern them. Our focus is on providing actionable insights and robust experimental protocols to ensure the confident synthesis and characterization of this compound.
4-Bromobenzaldehyde oxime (C₇H₆BrNO) is a crystalline solid derived from 4-bromobenzaldehyde.[1][2] Its utility in synthetic chemistry stems from the versatile reactivity of the oxime functional group, which can be hydrolyzed back to the aldehyde, reduced to an amine, or undergo rearrangement reactions like the Beckmann rearrangement.[3] The presence of the bromo-substituent on the phenyl ring provides a reactive handle for cross-coupling reactions, further expanding its synthetic potential.
A critical aspect of oxime chemistry is the existence of geometric isomers, designated as E and Z, due to the restricted rotation around the carbon-nitrogen double bond (C=N).[4][5] The relative orientation of the hydroxyl (-OH) group and the aromatic ring defines the isomer. Spectroscopic techniques are indispensable for unambiguously determining the stereochemistry of the synthesized product, which can have significant implications for its reactivity and biological activity.[6][7] This guide will focus primarily on the thermodynamically more stable (E)-isomer, which is the predominant product in most standard syntheses.[8]
Synthesis and Experimental Protocols
The reliable synthesis of 4-Bromobenzaldehyde oxime is a prerequisite for its spectroscopic analysis. The most common and straightforward method involves the condensation reaction between 4-bromobenzaldehyde and hydroxylamine hydrochloride in the presence of a base.[9][10]
Experimental Protocol: Synthesis of (E)-4-Bromobenzaldehyde Oxime
This protocol is designed to be a self-validating system, yielding the product with high purity, which can be directly confirmed by the spectroscopic methods detailed in the subsequent sections.
Materials:
-
4-Bromobenzaldehyde (1.0 eq)
-
Hydroxylamine hydrochloride (1.2 eq)
-
Anhydrous Sodium Carbonate (1.5 eq) or Sodium Acetate
-
Ethanol or Methanol
-
Deionized Water
-
Mortar and Pestle (for mechanochemical approach) or Round-bottom flask with reflux condenser (for solution-based approach)
Step-by-Step Procedure (Mechanochemical): [9]
-
Mixing Reagents: In a clean, dry mortar, combine 4-bromobenzaldehyde, hydroxylamine hydrochloride, and anhydrous sodium carbonate.
-
Grinding: Grind the mixture thoroughly with a pestle at room temperature for approximately 2-5 minutes. The reaction is often rapid and can be monitored by a change in the consistency of the solid mixture.
-
Work-up: Add approximately 10-15 mL of cold deionized water to the mortar and stir the slurry.
-
Isolation: Collect the solid product by vacuum filtration, washing with a small amount of cold water to remove inorganic salts.
-
Drying: Dry the collected white solid product in a desiccator or a vacuum oven at a low temperature (e.g., 40-50 °C).
Causality Behind Experimental Choices:
-
Hydroxylamine Hydrochloride: Used as the source of hydroxylamine. It is a stable salt, easier to handle than the free base.
-
Base (e.g., Na₂CO₃): The base is crucial to neutralize the HCl released from hydroxylamine hydrochloride, liberating the free hydroxylamine nucleophile required for the condensation reaction with the aldehyde.
-
Grinding/Mechanochemistry: This solvent-free approach is environmentally friendly and often leads to higher yields and shorter reaction times by increasing the surface area and contact between the solid reactants.[9]
Caption: Workflow for the synthesis of 4-Bromobenzaldehyde oxime.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of 4-Bromobenzaldehyde oxime, providing detailed information about the carbon-hydrogen framework and allowing for the definitive assignment of the E/Z geometry.
¹H NMR Spectroscopy
The proton NMR spectrum provides a unique fingerprint of the molecule. The analysis of chemical shifts, integration, and coupling constants allows for the assignment of each proton. The spectrum of the (E)-isomer is typically characterized by four main signals.
| Signal Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| -OH (oxime proton) | ~11.3 - 11.5 | broad singlet | - | 1H |
| -CH=N (imine proton) | ~8.1 - 8.2 | singlet | - | 1H |
| Ar-H (ortho to -CH=N) | ~7.5 - 7.6 | doublet | ~8.5 | 2H |
| Ar-H (ortho to -Br) | ~7.5 - 7.6 | doublet | ~8.5 | 2H |
| Note: Data synthesized from literature sources.[8][11] Solvent is typically DMSO-d₆ or CDCl₃. The two aromatic doublets often overlap. |
Expert Interpretation:
-
Hydroxyl Proton (-OH): The downfield chemical shift (~11.4 ppm in DMSO-d₆) is characteristic of an acidic oxime proton.[11] Its broadness is due to chemical exchange and hydrogen bonding.
-
Imine Proton (-CH=N): This singlet, appearing around 8.15 ppm, is a key identifier of the aldoxime group.[8][11] In the (E)-isomer, this proton is syn (on the same side) to the -OH group.
-
Aromatic Protons: The para-substituted pattern results in what appears as two doublets (an AA'BB' system). The protons on the carbons adjacent to the imine group are chemically equivalent, as are the protons on the carbons adjacent to the bromine. Their near-identical electronic environments often cause these signals to overlap, sometimes appearing as a single, slightly broadened signal.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum reveals the number and electronic environment of the carbon atoms in the molecule.
| Signal Assignment | Chemical Shift (δ, ppm) |
| -C H=N (imine carbon) | ~147 - 150 |
| C -Br (ipso-carbon) | ~122 - 124 |
| C -CH=N (ipso-carbon) | ~132 - 134 |
| Ar-CH (ortho to -Br) | ~132 |
| Ar-CH (ortho to -CH=N) | ~128 |
| Note: Data synthesized from literature sources.[8][11] Values can vary slightly based on the solvent. |
Expert Interpretation:
-
Imine Carbon (C=N): This is the most downfield carbon signal (apart from any carbonyls), which is characteristic of the C=N double bond in oximes.[8]
-
Aromatic Carbons: Four signals are expected for the six aromatic carbons due to molecular symmetry. The carbon directly attached to the electronegative bromine atom (C-Br) is significantly shielded compared to the other substituted carbon.
Distinguishing E/Z Isomers
NMR is the definitive technique for assigning E/Z stereochemistry.[4][6] While 2D NMR techniques like NOESY provide conclusive proof, the relative chemical shifts in ¹H NMR are often sufficient. For aldoximes, the imine proton (-CH=N) in the Z-isomer typically resonates at a higher field (more shielded, ~7.4-7.5 ppm) compared to the E-isomer (~8.1-8.2 ppm). This is because in the Z-isomer, the imine proton is anti to the -OH group and is spatially closer to the aromatic ring, experiencing its shielding anisotropic effect.
Caption: E/Z Isomerism in 4-Bromobenzaldehyde oxime.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups and verifying the conversion of the starting aldehyde to the oxime product.
Experimental Protocol: Acquiring IR Spectrum
-
Sample Preparation: Prepare a KBr (potassium bromide) pellet by grinding a small amount (~1-2 mg) of the dry oxime sample with ~100-200 mg of dry KBr powder. Alternatively, use an ATR (Attenuated Total Reflectance) accessory.
-
Data Acquisition: Place the sample in an FT-IR spectrometer and acquire the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Analysis: Identify the characteristic absorption bands.
Tabulated IR Data
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Significance |
| 3600 - 3100 (broad) | O-H stretch | Oxime -OH | Confirms the presence of the hydroxyl group. Broadness indicates hydrogen bonding.[3] |
| ~1665 - 1600 | C=N stretch | Imine | Key evidence of oxime formation.[3] |
| ~1590, ~1480 | C=C stretch | Aromatic Ring | Characteristic of the phenyl ring. |
| ~1070 | C-Br stretch | Aryl Bromide | Indicates the presence of the bromine substituent. |
| ~970 - 930 | N-O stretch | Oxime N-O | Confirms the N-O single bond of the oxime moiety.[8] |
| Note: Data synthesized from literature.[3][8] |
Trustworthiness of the Protocol: Comparing the acquired spectrum to that of the starting material (4-bromobenzaldehyde) provides a self-validating check. The disappearance of the strong aldehyde C=O stretching band (typically ~1700 cm⁻¹) and the appearance of the broad O-H and C=N bands are definitive indicators of a successful reaction.[12]
Mass Spectrometry (MS)
Mass spectrometry provides crucial information about the molecular weight and elemental composition of the compound, and its fragmentation pattern serves as a structural fingerprint.
Experimental Protocol: Acquiring Mass Spectrum
-
Ionization: Use Electron Ionization (EI) for fragmentation analysis or a soft ionization technique like Electrospray Ionization (ESI) or Chemical Ionization (CI) to prioritize the molecular ion.
-
Analysis: Use a high-resolution mass spectrometer (e.g., TOF or Orbitrap) to obtain accurate mass data, which can confirm the molecular formula.
-
Interpretation: Analyze the resulting mass-to-charge (m/z) spectrum.
Tabulated MS Data
| m/z Value | Proposed Fragment Ion | Significance |
| 201 / 199 | [M+H]⁺ or [M]⁺˙ | Molecular ion peak. The characteristic 1:1 isotopic pattern confirms the presence of one bromine atom (⁸¹Br and ⁷⁹Br).[13] |
| 184 / 182 | [M-OH]⁺ | Loss of the hydroxyl radical. |
| 104 | [C₇H₆N]⁺ | Loss of Br and OH. |
| 76 | [C₆H₄]⁺ | Phenyl fragment. |
| Note: Based on the molecular formula C₇H₆BrNO. The exact mass is 198.9633 Da.[2] |
Authoritative Grounding: The most telling feature in the mass spectrum is the pair of peaks for any bromine-containing fragment, separated by 2 m/z units and having nearly equal intensity. This is the definitive signature of bromine's natural isotopic abundance (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%).[13] The observation of this pattern for the molecular ion at m/z 199 and 201 is conclusive proof of the compound's identity.
Conclusion
The comprehensive spectroscopic analysis of 4-Bromobenzaldehyde oxime provides an unambiguous confirmation of its chemical structure and stereochemistry. ¹H and ¹³C NMR spectroscopy serve as the primary tools for detailed structural elucidation and isomer determination. Infrared spectroscopy offers a rapid and reliable method for functional group identification and reaction monitoring. Finally, mass spectrometry confirms the molecular weight and elemental formula, with the characteristic bromine isotopic pattern acting as a definitive marker. Together, these techniques form a robust, self-validating framework for the characterization of this important synthetic intermediate, empowering researchers to proceed with confidence in their scientific endeavors.
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